molecular formula C25H20Cl2N2O3S B12126953 ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12126953
M. Wt: 499.4 g/mol
InChI Key: BGNVYAKVFDVYOX-WOQXGXMJSA-N
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Description

Ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: The 2,4-dichlorobenzylidene and phenylethenyl groups can be introduced through condensation reactions.

    Esterification: The carboxylate group is introduced via esterification reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating biological responses.

    Pathway Modulation: The compound can affect various cellular pathways, influencing cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidines with different substituents. Examples include:

  • Ethyl (2E)-2-(2,4-dichlorobenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-4-carboxylate

Uniqueness

The uniqueness of ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate lies in its specific substituents and the resulting biological activities. The presence of the 2,4-dichlorobenzylidene and phenylethenyl groups may confer unique properties compared to other similar compounds.

Biological Activity

Ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolopyrimidine core and various substituents that may contribute to its pharmacological properties.

The molecular formula of this compound is C23H18Cl2N2O3SC_{23}H_{18}Cl_2N_2O_3S, with a molecular weight of 473.4 g/mol. Its structure includes a thiazolo[3,2-a]pyrimidine moiety, which is known for various biological activities.

PropertyValue
Molecular Formula C23H18Cl2N2O3SC_{23}H_{18}Cl_2N_2O_3S
Molecular Weight 473.4 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research indicates that compounds with a thiazolopyrimidine structure exhibit significant antimicrobial activity. In a study involving related compounds, derivatives showed effectiveness against multi-resistant strains of Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antitumor Activity

Thiazolopyrimidine derivatives have been explored for their anticancer properties. Studies suggest that such compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell cycle regulation and apoptosis . The specific compound may similarly exert effects through these pathways.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Modulation : It could interact with specific receptors affecting cellular signaling.
  • Disruption of Cellular Processes : Potential interference with DNA replication or protein synthesis could lead to cell death.

Case Studies

  • Antibacterial Study : A series of thiazolopyrimidine derivatives were tested against resistant bacterial strains. Compounds similar to the one demonstrated significant antibacterial effects, particularly against S. aureus .
  • Anticancer Research : Investigations into related thiazolopyrimidine compounds revealed their potential to inhibit tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting angiogenesis .

Properties

Molecular Formula

C25H20Cl2N2O3S

Molecular Weight

499.4 g/mol

IUPAC Name

ethyl (2E)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H20Cl2N2O3S/c1-3-32-24(31)22-15(2)28-25-29(20(22)12-9-16-7-5-4-6-8-16)23(30)21(33-25)13-17-10-11-18(26)14-19(17)27/h4-14,20H,3H2,1-2H3/b12-9+,21-13+

InChI Key

BGNVYAKVFDVYOX-WOQXGXMJSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=C(C=C(C=C4)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)S2)C

Origin of Product

United States

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